molecular formula C13H16N4O5S B2837572 4-amino-N-(4-methoxyphenyl)-1,3-dimethyl-2,6-dioxopyrimidine-5-sulfonamide CAS No. 893379-99-2

4-amino-N-(4-methoxyphenyl)-1,3-dimethyl-2,6-dioxopyrimidine-5-sulfonamide

Cat. No. B2837572
CAS RN: 893379-99-2
M. Wt: 340.35
InChI Key: HQWSNPAROGFHEI-UHFFFAOYSA-N
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Description

The compound “4-amino-N-(4-methoxyphenyl)-1,3-dimethyl-2,6-dioxopyrimidine-5-sulfonamide” is also known as "4-Amino-N-(4-methoxyphenyl)benzenesulfonamide" . It has a molecular weight of 278.327 . The IUPAC Standard InChIKey for this compound is PKCILPHWDZXVQT-UHFFFAOYSA-N .


Molecular Structure Analysis

The molecular structure of “4-amino-N-(4-methoxyphenyl)-1,3-dimethyl-2,6-dioxopyrimidine-5-sulfonamide” is available as a 2D Mol file . The compound consists of asymmetric units of C13H14N2O3S .


Physical And Chemical Properties Analysis

The compound “4-amino-N-(4-methoxyphenyl)-1,3-dimethyl-2,6-dioxopyrimidine-5-sulfonamide” has a melting point of 193-194°C . It is a powder at room temperature .

Scientific Research Applications

Materials Science and Nanotechnology

Given its unique structure, this compound might serve as a building block for functional materials. Researchers could explore its use in organic electronics, sensors, or nanomaterials.

For additional references, you can find the molecular structures and crystal system details in the Molbank article by Ajibade and Andrew . Additionally, related secondary amines have been reported, including 2-[(4-chlorophenyl)aminomethyl]-6-methoxyphenol and 2-(anilinomethyl)phenol.

Safety and Hazards

The compound “4-amino-N-(4-methoxyphenyl)-1,3-dimethyl-2,6-dioxopyrimidine-5-sulfonamide” is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Mechanism of Action

Target of Action

The primary targets of 4-amino-N-(4-methoxyphenyl)-1,3-dimethyl-2,6-dioxopyrimidine-5-sulfonamide are yet to be identified. The compound is a derivative of benzenesulfonamide , which is known to have various biological activities.

Mode of Action

As a derivative of benzenesulfonamide, it may interact with its targets through hydrogen bonding, given the presence of the sulfonamide group . .

properties

IUPAC Name

4-amino-N-(4-methoxyphenyl)-1,3-dimethyl-2,6-dioxopyrimidine-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O5S/c1-16-11(14)10(12(18)17(2)13(16)19)23(20,21)15-8-4-6-9(22-3)7-5-8/h4-7,15H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQWSNPAROGFHEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)S(=O)(=O)NC2=CC=C(C=C2)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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